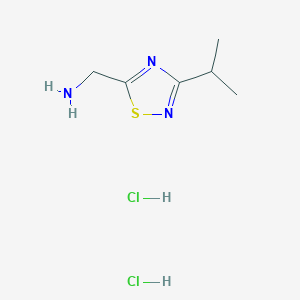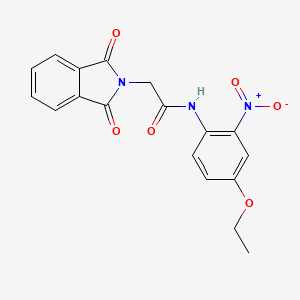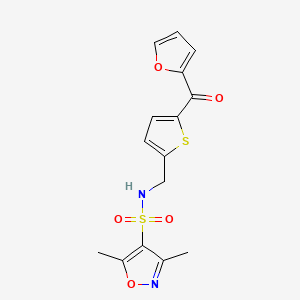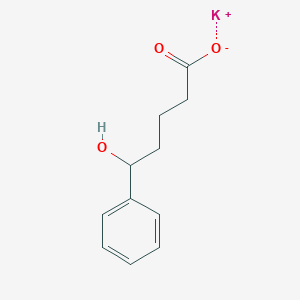![molecular formula C13H14N2O2S B2690880 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid CAS No. 478046-25-2](/img/structure/B2690880.png)
4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid” consists of a phenyl group attached to an imidazole ring via a sulfanyl linkage, and a butanoic acid group attached to the imidazole ring . The exact angles between the mean planes of the imidazole and arene rings were not found in the retrieved papers.Scientific Research Applications
Synthesis of Imidazole Derivatives
Imidazole derivatives, including those with similar structural features to 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid, have been synthesized through various methods. For instance, sulfuric acid derivatives have been used as recyclable catalysts for synthesizing tetrasubstituted imidazoles, indicating the potential for green chemistry applications in creating complex organic compounds (Tavakoli et al., 2012). Similarly, Brønsted acidic ionic liquids have demonstrated efficiency in the one-pot, solvent-free synthesis of imidazole derivatives, showcasing an environmentally friendly approach to chemical synthesis (Davoodnia et al., 2010).
Catalytic Applications
Imidazolium-based compounds have been explored for their catalytic properties in various chemical reactions. For example, 4-Imidazol-1-yl-butane-1-sulfonic acid and its derivatives have been employed as effective catalysts in the synthesis of quinoline derivatives and xanthenes, highlighting their utility in facilitating complex organic transformations (Khaligh et al., 2018). These catalysts have shown good recyclability and efficiency, offering sustainable options for chemical synthesis.
Sensor Applications
Imidazole-based chemosensors have been developed for the detection of ions, such as cyanide and mercury ions. These sensors leverage the unique properties of imidazole derivatives to achieve high sensitivity and selectivity for specific analytes. The reversible detection capabilities of these sensors underscore their potential in environmental monitoring and safety applications (Emandi et al., 2018).
Photocatalytic Applications
Coordination complexes involving imidazole derivatives have been studied for their photocatalytic properties, particularly in the degradation of organic dyes. These studies highlight the potential of imidazole-based compounds in addressing environmental pollution through the photocatalytic degradation of harmful substances (Lu et al., 2021).
Future Directions
properties
IUPAC Name |
4-(1-phenylimidazol-2-yl)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-12(17)7-4-10-18-13-14-8-9-15(13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUPONCNIOMGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)


![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2690804.png)
![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690812.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)


![N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2690820.png)